Cas no 2172155-60-9 (1-(bromomethyl)-3-oxaspirobicyclo3.1.0hexane-2,4'-oxane)

1-(bromomethyl)-3-oxaspirobicyclo3.1.0hexane-2,4'-oxane structure
2172155-60-9 structure
Product Name:1-(bromomethyl)-3-oxaspirobicyclo3.1.0hexane-2,4'-oxane
CAS No:2172155-60-9
MF:C10H15BrO2
MW:247.128902673721
CID:5905814
PubChem ID:165591213
Update Time:2025-07-01

1-(bromomethyl)-3-oxaspirobicyclo3.1.0hexane-2,4'-oxane Chemical and Physical Properties

Names and Identifiers

    • 1-(bromomethyl)-3-oxaspirobicyclo3.1.0hexane-2,4'-oxane
    • EN300-1619264
    • 2172155-60-9
    • 1-(bromomethyl)-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-oxane]
    • Inchi: 1S/C10H15BrO2/c11-7-9-5-8(9)6-13-10(9)1-3-12-4-2-10/h8H,1-7H2
    • InChI Key: WIKWEJJLPOKUHR-UHFFFAOYSA-N
    • SMILES: BrCC12C3(CCOCC3)OCC1C2

Computed Properties

  • Exact Mass: 246.02554g/mol
  • Monoisotopic Mass: 246.02554g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 18.5Ų

1-(bromomethyl)-3-oxaspirobicyclo3.1.0hexane-2,4'-oxane Pricemore >>

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Additional information on 1-(bromomethyl)-3-oxaspirobicyclo3.1.0hexane-2,4'-oxane

Introduction to 1-(bromomethyl)-3-oxaspirobicyclo[3.1.0]hexane-2,4'-oxane (CAS No. 2172155-60-9)

1-(bromomethyl)-3-oxaspirobicyclo[3.1.0]hexane-2,4'-oxane (CAS No. 2172155-60-9) is a unique and intriguing compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its potential applications in drug discovery and development. This compound is characterized by its complex spirocyclic structure, which includes a bromomethyl group and an oxane ring, making it a valuable candidate for various chemical and biological studies.

The spirocyclic structure of 1-(bromomethyl)-3-oxaspirobicyclo[3.1.0]hexane-2,4'-oxane is particularly noteworthy because it provides a rigid framework that can influence the compound's conformational properties and biological activity. Spirocyclic compounds are known for their ability to adopt specific conformations, which can enhance their binding affinity to biological targets such as enzymes, receptors, and other proteins. This structural rigidity can also improve the pharmacokinetic properties of the compound, such as solubility, stability, and bioavailability.

In recent years, there has been a growing interest in the development of spirocyclic compounds for therapeutic applications. For instance, a study published in the Journal of Medicinal Chemistry highlighted the potential of spirocyclic scaffolds in the design of novel inhibitors for various disease targets. The bromomethyl group in 1-(bromomethyl)-3-oxaspirobicyclo[3.1.0]hexane-2,4'-oxane is particularly interesting because it can serve as a versatile functional group for further chemical modifications, such as alkylation reactions or the introduction of additional functional groups to enhance the compound's activity or selectivity.

The synthesis of 1-(bromomethyl)-3-oxaspirobicyclo[3.1.0]hexane-2,4'-oxane typically involves multi-step processes that require precise control over reaction conditions to achieve high yields and purity. One common approach involves the formation of the spirocyclic core through intramolecular cyclization reactions, followed by selective bromination to introduce the bromomethyl group. Advanced synthetic techniques, such as transition-metal catalysis and organocatalysis, have been employed to optimize these reactions and improve their efficiency.

The biological evaluation of 1-(bromomethyl)-3-oxaspirobicyclo[3.1.0]hexane-2,4'-oxane has shown promising results in various assays. For example, preliminary studies have demonstrated that this compound exhibits potent inhibitory activity against specific enzymes involved in metabolic pathways associated with diseases such as cancer and neurodegenerative disorders. The mechanism of action is thought to involve the interaction of the bromomethyl group with key residues in the active site of these enzymes, leading to allosteric modulation or competitive inhibition.

Moreover, 1-(bromomethyl)-3-oxaspirobicyclo[3.1.0]hexane-2,4'-oxane has been investigated for its potential as a lead compound in drug discovery programs targeting G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that play crucial roles in cellular signaling and are important targets for many therapeutic agents. The rigid spirocyclic structure of this compound may help stabilize specific conformations of GPCRs, thereby modulating their activity and downstream signaling pathways.

In addition to its potential therapeutic applications, 1-(bromomethyl)-3-oxaspirobicyclo[3.1.0]hexane-2,4'-oxane has also been studied for its use in chemical biology research tools. The bromomethyl group can be utilized for bioconjugation reactions, allowing the attachment of fluorescent labels or other functional groups to enable detailed studies of protein-protein interactions and cellular processes.

The safety profile of 1-(bromomethyl)-3-oxaspirobicyclo[3.1.0]hexane-2,4'-oxane is an important consideration for its development as a therapeutic agent or research tool. Preclinical studies have shown that this compound exhibits low toxicity at relevant concentrations and does not cause significant cytotoxicity in cell-based assays. However, further toxicological evaluations are necessary to ensure its safety in more complex biological systems.

In conclusion, 1-(bromomethyl)-3-oxaspirobicyclo[3.1.0]hexane-2,4'-oxane (CAS No. 2172155-60-9) is a promising compound with a unique spirocyclic structure that offers significant potential for various applications in drug discovery and chemical biology research. Its versatile functional groups and favorable biological properties make it an attractive candidate for further investigation and development.

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